molecular formula C18H27ClN2O2 B110213 tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride CAS No. 1279844-40-4

tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride

Cat. No. B110213
M. Wt: 338.9 g/mol
InChI Key: FYYBDOIWWOLKGG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, also known as Tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride, is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules

The compound has been implicated in the synthesis of complex molecules such as vandetanib, a therapeutic agent, where similar tert-butyl piperidine derivatives serve as intermediates in multi-step synthetic routes. These routes involve key steps like substitution, deprotection, methylation, nitration, reduction, and cyclization, highlighting the compound's versatility and commercial value in pharmaceutical manufacturing (Mi, 2015).

Chiral Synthesis

Compounds in the tert-butyl piperidine class, particularly those involving sulfinamide derivatives, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review on applications of tert-butanesulfinamide underscores its critical role in asymmetric synthesis of N-heterocycles, demonstrating the compound's utility in accessing structurally diverse and therapeutically significant piperidines, pyrrolidines, and azetidines (Philip et al., 2020).

Environmental Applications

In environmental science, similar tert-butyl derivatives like methyl tert-butyl ether (MTBE) have been studied for their decomposition and potential environmental impact. Research on the decomposition of MTBE by adding hydrogen in a cold plasma reactor provides insights into the applications of tert-butyl derivatives in mitigating environmental pollution. These studies highlight the feasibility of using advanced oxidation processes for the removal of volatile organic compounds from the environment (Hsieh et al., 2011).

Drug Discovery

The structural motif of spiropiperidines, closely related to the spiro[indene-piperidine] structure, has been explored for its potential in drug discovery. The synthesis and application of spiropiperidines in medicinal chemistry have been reviewed, highlighting the growing interest in exploiting three-dimensional chemical space for the development of novel therapeutic agents (Griggs et al., 2018).

Antioxidant Properties

The research into synthetic phenolic antioxidants, including derivatives containing tert-butyl groups, focuses on their environmental occurrence, human exposure, and potential health impacts. Such studies are crucial for assessing the safety and environmental implications of synthetic antioxidants used in food, cosmetics, and pharmaceutical products (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18;/h4-7,15H,8-12,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYBDOIWWOLKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride

CAS RN

1279844-40-4
Record name Spiro[1H-indene-1,4′-piperidine]-1′-carboxylic acid, 3-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279844-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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